1,4-Bis(4-nitrophenyl)piperazine synthesis and characterization
1,4-Bis(4-nitrophenyl)piperazine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(4-nitrophenyl)piperazine
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-bis(4-nitrophenyl)piperazine (BNPP), a symmetrical molecule with significance in medicinal chemistry and as a chemical intermediate.[][2] The document details a robust synthetic protocol, explains the underlying reaction mechanism, and outlines a full suite of analytical techniques for structural elucidation and purity verification. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.
Introduction and Strategic Overview
1,4-Bis(4-nitrophenyl)piperazine, with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol , is a disubstituted piperazine derivative.[3][4] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[2] The addition of two 4-nitrophenyl groups creates a rigid, symmetrical molecule whose derivatives have been explored for various biological activities.[][5][6] Furthermore, BNPP can serve as a crucial impurity in the synthesis of other pharmaceuticals, making its characterization and control essential during quality control testing.[]
This guide focuses on the most direct and efficient synthesis method: a direct N-arylation of piperazine via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its atom economy and procedural simplicity over multi-step alternatives.[]
Synthesis of 1,4-Bis(4-nitrophenyl)piperazine
The synthesis hinges on the reaction of piperazine with an activated aryl halide, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group at the para position is critical for activating the aromatic ring to nucleophilic attack by the secondary amine of piperazine.
Underlying Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds through a well-established SₙAr mechanism, which involves two key steps:
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Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the halogen on the 4-nitro-substituted benzene ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group.
-
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the N-arylated piperazine product.
Since piperazine has two nucleophilic nitrogen atoms, the reaction occurs sequentially at both sites to yield the final 1,4-disubstituted product. An excess of the aryl halide and appropriate reaction conditions are used to drive the reaction to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-bis(4-nitrophenyl)piperazine.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of 1,4-bis(4-nitrophenyl)piperazine.
Materials:
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Piperazine (anhydrous)
-
1-Chloro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethanol
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (1.0 eq), 1-chloro-4-nitrobenzene (2.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the flask to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold deionized water with stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with copious amounts of deionized water and then with cold ethanol to remove residual solvent and unreacted starting materials.
-
Purification: The crude solid can be further purified by recrystallization from a high-boiling point solvent such as DMF or glacial acetic acid to yield the pure 1,4-bis(4-nitrophenyl)piperazine as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[5][7]
Molecular Structure
Caption: Molecular structure of 1,4-bis(4-nitrophenyl)piperazine.
Spectroscopic Data
The following tables summarize the expected data from key analytical techniques.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~8.1-8.2 | d, J ≈ 9 Hz | 4H, Aromatic protons ortho to NO₂ |
| ~6.9-7.1 | d, J ≈ 9 Hz | 4H, Aromatic protons ortho to Piperazine-N | |
| ~3.4-3.6 | s (broad) | 8H, Piperazine -CH₂- protons | |
| ¹³C NMR | ~153-155 | Singlet | Aromatic C attached to Piperazine-N |
| ~140-142 | Singlet | Aromatic C attached to NO₂ | |
| ~125-127 | Singlet | Aromatic CH ortho to NO₂ | |
| ~112-114 | Singlet | Aromatic CH ortho to Piperazine-N | |
| ~46-48 | Singlet | Piperazine -CH₂- carbons |
Note: Predicted shifts are based on analogous structures and may vary with solvent (e.g., DMSO-d₆, CDCl₃).[7][8][9] Due to the molecule's symmetry, only one signal is expected for all 8 piperazine protons and one for all 4 piperazine carbons.
Table 2: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100–3000 | C-H Stretch | Aromatic |
| 2950–2800 | C-H Stretch | Aliphatic (Piperazine CH₂) |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
| ~1520–1480 | N=O Asymmetric Stretch | Nitro (NO₂) (Strong) |
| ~1350–1310 | N=O Symmetric Stretch | Nitro (NO₂) (Strong) |
| ~1250–1150 | C-N Stretch | Aryl-Amine |
Note: The two strong absorbances for the nitro group are the most characteristic feature of the IR spectrum.[10][11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Molecular Formula: C₁₆H₁₆N₄O₄[4]
-
Molecular Weight: 328.32[3]
-
Expected Molecular Ion (M⁺): m/z = 328.1172 (monoisotopic mass)[12]
-
Key Fragments: Fragmentation may involve cleavage of the C-N bond between the piperazine and aryl rings, or loss of the nitro group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase (RP) method can be developed for this purpose.[13]
-
Column: C18 (e.g., Newcrom R1)[13]
-
Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility or phosphoric acid.[13]
-
Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., ~300-320 nm).
Applications and Significance
While often studied as a synthetic intermediate or a characterized impurity, piperazine derivatives bearing nitroaryl moieties are of interest in medicinal chemistry.[][2] They have been investigated for a range of potential biological activities, including antimicrobial and antipsychotic effects.[][6] The symmetrical nature of BNPP also makes it a candidate for applications in materials science and coordination chemistry.[]
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of 1,4-bis(4-nitrophenyl)piperazine via nucleophilic aromatic substitution. The causality behind the choice of reagents and conditions is rooted in the activation provided by the nitro group. A comprehensive suite of analytical techniques, including NMR, FT-IR, MS, and HPLC, provides a self-validating system for confirming the structure and ensuring the purity of the final product. The data and protocols presented herein offer a solid foundation for researchers requiring this compound for further investigation or as a reference standard.
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